molecular formula C11H18N4O2 B2519690 tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 398491-63-9

tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B2519690
CAS No.: 398491-63-9
M. Wt: 238.291
InChI Key: YAHKFZGMKQRTKA-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate: is a heterocyclic compound with a molecular weight of 238.29 g/mol It is characterized by a pyrazolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base and a suitable solvent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-c]pyridine family, which is recognized for its ability to interact with various biological targets. The synthesis of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves multi-step reactions including solvent-free methods that enhance yield and reduce reaction time. Recent methods have demonstrated yields of 55%-90% for various derivatives synthesized from this scaffold .

Anti-Diabetic Activity

One of the most significant applications of this compound is its potential as an anti-diabetic agent. Studies have shown that derivatives of this compound exhibit strong inhibition against the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. For instance:

  • In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 5.10 to 5.56 μM against α-amylase compared to acarbose (IC50 = 200.1 μM), indicating superior efficacy .
  • Molecular docking studies support these findings by illustrating favorable binding interactions between the compound and the active site of α-amylase .

Anti-Cancer Activity

The pyrazolo[3,4-c]pyridine scaffold has also been explored for its anti-cancer properties:

  • Compounds derived from this scaffold have shown significant inhibitory activity against c-Met kinase, an important target in cancer therapy. IC50 values for some derivatives have been reported in the nano-molar range (0.39 to 0.92 nM), suggesting potent antiproliferative effects .
  • The ability to inhibit c-Met may lead to decreased tumor growth and metastasis in various cancer types.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Study A Synthesized multiple derivatives; found significant α-amylase inhibition with IC50 values < 10 μM for several compounds.
Study B Investigated c-Met inhibition; compounds exhibited IC50 values < 1 μM showcasing potential for cancer treatment.
Study C Conducted in vivo studies on diabetic mice; compounds reduced blood glucose levels significantly without affecting insulin levels.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Biological Activity

Tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS No. 398491-63-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H18N4O2
  • Molecular Weight : 238.29 g/mol
  • IUPAC Name : tert-butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[3,4-c]pyridine-5-carboxylate

Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit various biological activities primarily through their interactions with key molecular targets involved in cell signaling pathways. The following mechanisms have been identified:

  • Antitumor Activity :
    • Pyrazolo[3,4-c]pyridine derivatives can inhibit the growth of cancer cells by targeting specific kinases such as c-Met and B-Raf. Studies have shown that these compounds can induce apoptosis and inhibit angiogenesis in tumor cells .
    • For instance, a study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against c-Met kinase, highlighting their potential as anticancer agents .
  • Inhibition of Kinases :
    • The compound has been reported to act on various kinases including AMPK and CDKs, which are crucial for regulating cell cycle progression and metabolism .
  • Improvement of Oral Bioavailability :
    • Modifications to the pyrazolo-pyridine scaffold have been studied to enhance pharmacokinetic properties. These modifications aim to improve solubility and reduce metabolic degradation .

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives. Key findings include:

  • Cell Viability Assays : In vitro studies using various cancer cell lines showed that the compound significantly reduces cell viability compared to control groups.
CompoundCell LineIC50 (µM)
tert-butyl 3-amino-2H...A549 (Lung Cancer)0.92
tert-butyl 3-amino-2H...HeLa (Cervical Cancer)0.39
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds induce apoptosis through caspase activation and mitochondrial dysfunction .

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted by Liu et al. synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties. The results indicated that specific modifications led to enhanced potency against c-Met kinase with significant implications for cancer therapy .
  • Pharmacokinetic Studies :
    Research aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors demonstrated that structural modifications could significantly alter metabolic stability and clearance rates in vivo .

Properties

IUPAC Name

tert-butyl 3-amino-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKFZGMKQRTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398491-63-9
Record name tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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